molecular formula C25H25Cl2N3O B2493876 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime CAS No. 250714-08-0

2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime

Cat. No.: B2493876
CAS No.: 250714-08-0
M. Wt: 454.4
InChI Key: GQJRRBZBZMHRGP-AZPGRJICSA-N
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Description

2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a phenyl group The compound also contains an oxime functional group attached to a 4-chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps. One common route includes the following steps:

    Formation of the piperazine ring: This can be achieved by cyclization of 1,2-diamine derivatives with sulfonium salts.

    Substitution reactions: Introduction of the 3-chlorophenyl and phenyl groups onto the piperazine ring.

    Oxime formation: The oxime functional group is introduced by reacting the ketone with hydroxylamine.

    Attachment of the 4-chlorobenzyl group: This is typically done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: It can be used as a tool compound to study the effects of piperazine derivatives on biological systems.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The oxime group may also play a role in binding to specific enzymes or receptors, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime
  • 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(3-chlorobenzyl)oxime

Uniqueness

The unique combination of the 3-chlorophenyl and 4-chlorobenzyl groups in 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime distinguishes it from similar compounds. This specific substitution pattern may confer unique biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(Z)-N-[(4-chlorophenyl)methoxy]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N3O/c26-22-11-9-20(10-12-22)19-31-28-25(21-5-2-1-3-6-21)18-29-13-15-30(16-14-29)24-8-4-7-23(27)17-24/h1-12,17H,13-16,18-19H2/b28-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJRRBZBZMHRGP-AZPGRJICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=NOCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C(=N\OCC2=CC=C(C=C2)Cl)/C3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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